Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester is a complex organic compound with a unique structure that includes a dioxolane ring, a sulfinyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester involves multiple steps. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a sulfinylating agent to introduce the sulfinyl group. This intermediate is then reacted with ethanimidothioic acid and methyl ester to form the final product. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted dioxolane compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethanimidothioic acid, N,N’-(dithiobis((methylimino)carbonyloxy))bis-, dimethyl ester
- Methyl (1Z)-2-(dimethylamino)-N-{[{[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]sulfinyl}(methyl)carbamoyl]oxy}-2-oxoethanimidothioate
Uniqueness
Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the dioxolane ring and sulfinyl group distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
81861-91-8 |
---|---|
Molecular Formula |
C11H20N2O6S2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl (1E)-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxysulfinyl-methylcarbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C11H20N2O6S2/c1-8(20-5)12-19-10(14)13(4)21(15)17-7-9-6-16-11(2,3)18-9/h9H,6-7H2,1-5H3/b12-8+ |
InChI Key |
DRSWNYJHCCQTRL-XYOKQWHBSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)N(C)S(=O)OCC1COC(O1)(C)C)/SC |
Canonical SMILES |
CC(=NOC(=O)N(C)S(=O)OCC1COC(O1)(C)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.